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Compound of Interest

Compound Name: ADDA

Cat. No.: B1664370

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)
Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-
dienoic acid, commonly abbreviated as ADDA, is a unique non-proteinogenic [3-amino acid.[1]
It is a crucial structural component of a class of potent hepatotoxins known as microcystins and
nodularins, which are cyclic peptides produced by various genera of cyanobacteria.[1][2] The
ADDA moiety is indispensable for the biological activity of these toxins, playing a central role in
their interaction with and inhibition of protein phosphatases.[2][3] This guide provides a
comprehensive overview of the physical, chemical, and biological properties of ADDA, along
with key experimental protocols for its study.

Physical Properties

ADDA possesses distinct physical properties that are fundamental to its function within
microcystins and for its detection. The most notable feature is its conjugated diene system,
which is responsible for a characteristic ultraviolet (UV) absorbance.[2] The long, hydrophobic
side chain significantly influences the solubility and interaction of the parent toxin with biological
membranes and enzymes.[4]

Table 1: Physical and Spectroscopic Properties of ADDA
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Property Value Source(s)

Molecular Formula C20H29NO3 [51[6]

Molecular Weight 331.4 g/mol [5]1[6]
Colorless, crystalline solid

Appearance (inferred from general amino [718]

acid properties)

UV Absorbance (Amax)

238 nm

[2]

>200 °C (inferred from general

Melting Point ) ) ) [718]
amino acid properties)
The ADDA moiety is highly
hydrophobic.[4] As a free
amino acid, it is expected to be
Solubility soluble in polar organic

solvents and have limited
solubility in water, dependent
on pH.[4][7]

Chemical Properties

The chemical structure of ADDA is characterized by a Czo aliphatic chain with multiple chiral

centers, a methoxy group, a phenyl group, and a conjugated diene system. This complex

structure, particularly its stereochemistry, is essential for toxicity.[2][9]

Table 2: Chemical Identifiers and Structural Information for ADDA
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Identifier Value Source(s)

(2S,3S,4E,6E,8S,9S)-3-amino-
IUPAC Name 9-methoxy-2,6,8-trimethyl-10- [10]

phenyldeca-4,6-dienoic acid

CAS Number 126456-06-2 [5]

B-amino acid, conjugated
dienes (4E, 6E), multiple

Key Structural Features [1][11][12]
stereocenters (2S, 3S, 8S, 9S),

hydrophobic Czo side chain

Reactivity and Stability

The chemical stability of the ADDA moiety is a critical determinant of microcystin toxicity.

o Oxidation: The conjugated diene system is susceptible to oxidation by agents like chlorine
and ozone.[10] This reaction disrupts the conjugated system and is a common method for
water detoxification, as it eliminates the toxicity of microcystins.[10][13]

» Isomerization: The stereochemistry of the double bonds at the C4 and C6 positions is crucial.
Isomerization from the (4E, 6E) configuration to other geometric isomers, such as (62),
results in a dramatic reduction or complete loss of toxicity.[9][13]

o Degradation: Like other amino acids, ADDA can undergo degradation processes such as
deamination under certain conditions.[14][15] In the context of microcystin analysis by mass
spectrometry, the ADDA side chain produces a characteristic fragment ion at m/z 135, which
is often used as a diagnostic marker for the presence of microcystins.[16][17]

Biological and Toxicological Profile

While ADDA is the primary toxicophore of microcystins, the isolated amino acid itself is non-
toxic.[3][18] Its toxicity is only expressed when it is integrated into the cyclic peptide structure of
a microcystin or nodularin.

Mechanism of Action: Protein Phosphatase Inhibition
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The primary mechanism of microcystin toxicity is the potent inhibition of eukaryotic protein
serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[1] These enzymes are crucial
regulators of numerous cellular processes.

Initial Binding: The cyclic structure of the microcystin positions the ADDA side chain for
interaction with the phosphatase enzyme.

o Hydrophobic Interaction: The long, hydrophobic ADDA tail inserts into a hydrophobic groove
adjacent to the catalytic site of the phosphatase.[4][19]

o Covalent Bonding: The Mdha (N-methyldehydroalanine) residue of the microcystin forms a
covalent bond with a cysteine residue in the phosphatase, locking the toxin in place.[20]

o Active Site Blockage: The bound ADDA chain physically obstructs the active site, preventing
natural substrates from binding and being dephosphorylated.[19]

This inhibition leads to a state of hyperphosphorylation of cellular proteins, causing a cascade
of downstream effects including cytoskeletal disruption, loss of cell morphology, apoptosis, and
ultimately, severe liver damage (hepatotoxicity).[1]
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Caption: Mechanism of protein phosphatase inhibition by microcystin via the ADDA moiety.

Experimental Protocols

The unique properties of ADDA have led to the development of specific protocols for its
isolation, characterization, and synthesis.

Protocol: Isolation of ADDA from Microcystin-LR via
Microbial Degradation

This protocol is based on the methodology described for isolating intact ADDA using a
Sphingomonas bacterial strain.[18]

Methodology:
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e Culturing: Grow a pure culture of the degrading bacterial strain (e.g., Sphingomonas sp. B-9)
in a suitable nutrient broth.

o Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using sonication or
enzymatic methods to prepare a cell-free extract.

 Incubation: Incubate the purified microcystin-LR with the bacterial cell extract in a buffered
solution. The reaction proceeds through intermediates, including linearized microcystin-LR
and a smaller tetrapeptide.

» Monitoring: Monitor the degradation process using analytical techniques such as High-
Performance Liquid Chromatography (HPLC) to track the disappearance of microcystin-LR
and the appearance of degradation products.

 Purification: Once the degradation is complete, purify the resulting free ADDA from the
reaction mixture using chromatographic techniques, such as reversed-phase HPLC.

 Structural Characterization: Confirm the identity and structure of the isolated ADDA using
spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).[18]
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Caption: Workflow for the microbial degradation of microcystin-LR to isolate free ADDA.

Protocol: Analytical Characterization and Quantification

The analysis of microcystins heavily relies on detecting the ADDA moiety.

Methodology:
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Sample Preparation: Extract microcystins from the sample matrix (e.g., water, biological
tissue) using solid-phase extraction (SPE) or liquid-liquid extraction.

Chromatographic Separation: Separate the different microcystin variants using Reversed-
Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly
used with a mobile phase gradient of water and acetonitrile, often containing an acid modifier
like trifluoroacetic acid (TFA).

UV Detection: For quantification and initial identification, use a UV detector set to 238 nm,
which is the characteristic absorbance maximum of the ADDA conjugated diene system.[2]

Mass Spectrometric Confirmation: For confirmation and structural elucidation, couple the
HPLC system to a mass spectrometer (LC-MS/MS). In tandem MS, a common and
diagnostic fragmentation pathway for most microcystins involves the cleavage of the ADDA
side chain, producing a characteristic product ion at m/z 135.0804.[16] This fragment is
highly specific and is used for targeted screening of microcystins.
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Caption: Analytical workflow for the detection and quantification of ADDA-containing toxins.

Protocol: Stereocontrolled Chemical Synthesis
(Conceptual)

The total synthesis of ADDA is a significant challenge in organic chemistry due to its multiple
stereocenters. Published methods provide a roadmap for its construction.[11][12]

Methodology Overview:
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» Chiral Building Blocks: The synthesis typically employs a convergent approach, constructing
different fragments of the molecule separately before joining them.

o Stereocenter Control (C8, C9): Chiral auxiliaries, such as (4R,5S)-4-methyl-5-
phenyloxazolidin-2-one, are used to direct the stereoselective alkylation and other bond-
forming reactions to set the S-configuration at the C8 and C9 positions.[11][12]

o Stereocenter Control (C2, C3): The chiral centers at the C2 and C3 positions are often
derived from a chiral starting material, such as D-aspartic acid.[11][12]

o Diene Formation: The conjugated (4E, 6E)-diene system is typically constructed using
olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, which allow
for control of the double bond geometry.

o Fragment Coupling and Deprotection: The synthesized fragments are coupled, and
protecting groups are removed in the final steps to yield the free ADDA amino acid.

Conclusion

ADDA is a structurally complex and biologically significant amino acid. Its physical properties,
particularly its hydrophobicity and unique UV absorbance, are key to the function and detection
of the microcystins it comprises. The specific chemical structure and stereochemistry of ADDA
are absolutely required for the inhibition of protein phosphatases, the molecular basis of its
toxicity. The experimental protocols for its isolation, analysis, and synthesis underscore its
importance in the fields of toxicology, environmental science, and natural product chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of ADDA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664370#physical-and-chemical-properties-of-adda]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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